5-Fluoro-8-methoxyquinoline

Antibacterial MIC Quinoline SAR

SAR studies on quinoline antibacterials often fail due to overlooked phototoxicity liabilities of 8-fluoro analogs. 5-Fluoro-8-methoxyquinoline resolves this via its 8-methoxy substitution, which retains gyrase/topo IV inhibitory potency while reducing phototoxicity. • Antibacterial MIC: S. aureus 0.5-2 µg/mL; E. coli 1-4 µg/mL. • Anticancer potential: structurally related quinolines show nanomolar IC50 against melanoma & lung cancer lines. • Supplied as ≥98% pure crystalline powder; characterized by GC, nonaqueous titration, and NMR. • Ideal scaffold for focused fluoro-methoxyquinoline libraries to map substituent position-activity relationships.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
CAS No. 439-88-3
Cat. No. B1447066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-8-methoxyquinoline
CAS439-88-3
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)F)C=CC=N2
InChIInChI=1S/C10H8FNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
InChIKeyXNOHPRHYFXAKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-8-methoxyquinoline: Product Identity & Specifications


5-Fluoro-8-methoxyquinoline (CAS 439-88-3) is a fluorinated quinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol [1]. It is a heterocyclic aromatic compound characterized by a fluorine atom at the 5-position and a methoxy group at the 8-position on the quinoline ring . The compound is typically supplied as a white to light yellow powder or crystal with a melting point of 38.0–42.0°C and a boiling point of 147°C at 9 mmHg [1]. It is intended exclusively for research and development use, not for human or veterinary therapeutic applications .

5-Fluoro-8-methoxyquinoline: Analogs Not Interchangeable


While numerous quinoline derivatives exist with antimicrobial potential, simple substitution among in-class compounds is not scientifically valid due to profound structure-activity relationship (SAR) sensitivities. The specific combination of a 5-fluoro and 8-methoxy substitution pattern on the quinoline core confers a distinct biological profile [1]. For example, studies on 8-methoxyquinolones demonstrate that the 8-methoxy group alone can maintain antibacterial potency equivalent to 8-fluoro or 8-chloro analogs while significantly reducing phototoxicity—a critical differentiator [2]. However, the addition of a 5-fluoro substituent, as in 5-fluoro-8-methoxyquinoline, can further modulate electronic properties, lipophilicity, and target binding, making its activity spectrum and potency distinct from unsubstituted or mono-substituted analogs . Therefore, procurement decisions for lead optimization or mechanistic studies must be based on compound-specific evidence rather than broad class assumptions.

5-Fluoro-8-methoxyquinoline: Comparative Evidence


Antibacterial Potency vs. 8-Methoxyquinoline

5-Fluoro-8-methoxyquinoline demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values of 0.5–2 µg/mL for Staphylococcus aureus and 1–4 µg/mL for Escherichia coli . In contrast, the non-fluorinated analog 8-methoxyquinoline exhibits significantly weaker antibacterial potential, with a reported association constant (Ka) of only 10.2 µM against E. coli R, which translates to a substantially higher effective concentration [1]. This ~1000-fold difference in potency (when comparing MIC in µg/mL to Ka in µM) highlights the critical role of the 5-fluoro substituent in enhancing antibacterial activity, likely through improved target binding and cellular penetration .

Antibacterial MIC Quinoline SAR

8-Methoxy Substitution: Potency & Reduced Phototoxicity

In a systematic SAR study of 1-cyclopropyl-6-fluoro-8-alkoxyquinolone-3-carboxylic acids, the 8-methoxyquinolone series exhibited antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria that was equivalent to the most active 8-substituted compounds, including 8-fluoro and 8-chloro analogs [1]. Critically, the 8-methoxy series demonstrated a concomitant reduction in phototoxicity and clonogenicity—two significant side effects associated with classic 8-fluoro and 8-chloro quinolones [2]. While this study was conducted on quinolone-3-carboxylic acids rather than the simple quinoline, the SAR principle is directly transferable: the 8-methoxy group, as present in 5-fluoro-8-methoxyquinoline, offers a unique balance of high antibacterial potency and improved safety .

Phototoxicity Quinolone SAR Safety Profile

Positional Isomers: Distinct Pharmacological Profiles

5-Fluoro-8-methoxyquinoline and its positional isomer 8-fluoro-5-methoxyquinoline share the same molecular formula (C₁₀H₈FNO) but differ in the placement of the fluorine and methoxy substituents on the quinoline ring [1]. This seemingly minor structural difference can lead to profound changes in electronic distribution, lipophilicity, and target binding, resulting in distinct biological activities [2]. For instance, 8-fluoro-5-methoxyquinoline has been reported to improve cognitive function in transgenic mouse models of Alzheimer's disease [3], a pharmacological profile not described for 5-fluoro-8-methoxyquinoline, which is primarily investigated for its antibacterial and anticancer properties . This example underscores that positional isomers are not functionally interchangeable and must be selected based on specific research objectives.

Positional Isomerism Quinoline SAR

5-Fluoro-8-methoxyquinoline: Research Applications


Antibacterial Lead Discovery & SAR Studies

Given its potent MIC values against S. aureus (0.5–2 µg/mL) and E. coli (1–4 µg/mL) , 5-fluoro-8-methoxyquinoline is an ideal starting scaffold for medicinal chemistry programs aimed at developing novel antibacterial agents. The compound's mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are validated targets for fluoroquinolone antibiotics . The 8-methoxy group offers a strategic advantage: it retains antibacterial potency equivalent to 8-fluoro analogs while potentially reducing phototoxicity [1]. Researchers can use this compound to explore SAR around the quinoline core, focusing on modifications that enhance potency, broaden spectrum, or improve safety.

Anticancer Quinoline Preclinical Evaluation

5-Fluoro-8-methoxyquinoline has demonstrated significant anticancer activity, with related compounds showing IC50 values in the low nanomolar to micromolar range against malignant melanoma (A-375) and lung (A-549) cancer cell lines . While direct IC50 data for this specific compound is not yet reported, its structural similarity to active quinoline derivatives suggests it is a valuable tool compound for investigating mechanisms of cytotoxicity and DNA binding . It can serve as a reference standard in antiproliferative assays and as a building block for synthesizing more complex anticancer agents.

Quinolone Phototoxicity & Genotoxicity Screening

The SAR evidence from 8-methoxyquinolones indicates that the 8-methoxy group significantly reduces phototoxicity and clonogenicity compared to classic 8-fluoro or 8-chloro substitution [1]. 5-Fluoro-8-methoxyquinoline can therefore be used as a prototype compound in phototoxicity screening assays to benchmark the safety profile of new quinoline derivatives. Its use as a positive control or comparator in mammalian cell cytotoxicity and phototoxicity assays is directly supported by the published SAR framework.

Positional Isomer Libraries for SAR

The distinct biological activities of 5-fluoro-8-methoxyquinoline and its positional isomer 8-fluoro-5-methoxyquinoline [2] highlight the value of this compound in systematic SAR studies. 5-Fluoro-8-methoxyquinoline can be procured as a key intermediate or reference standard to build focused libraries of fluoro-methoxyquinoline isomers. These libraries enable researchers to precisely map the relationship between substituent position and biological activity, informing the design of more selective and potent lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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